Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate
Overview
Description
Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate can be synthesized through several methods. One efficient procedure involves the use of L-aspartic acid as a starting material. The synthesis includes hydrogenation, hydrolysis, and cyclization steps to obtain the desired enantiomerically pure product . The reaction conditions typically involve the use of aqueous lithium hydroxide (LiOH) and acetic anhydride in the presence of sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of chiral catalysts and advanced separation techniques can further improve the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various substituted cyclohexane derivatives, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of chiral compounds and complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like glutathione peroxidase 4 (GPX4), leading to the induction of ferroptosis, a type of programmed cell death . This interaction is crucial in understanding its potential therapeutic applications and effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate
- Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate
- Methyl (1R,3S)-3-aminocyclohexane-1-carboxylate
Uniqueness
Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its diastereomers and enantiomers. This uniqueness makes it valuable in asymmetric synthesis and chiral drug development .
Properties
IUPAC Name |
methyl (1S,3R)-3-aminocyclohexane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7H,2-5,9H2,1H3/t6-,7+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMITUCIAZVHCG-NKWVEPMBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCC[C@H](C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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